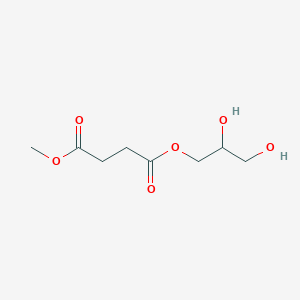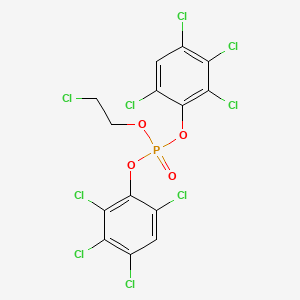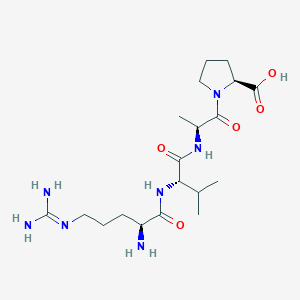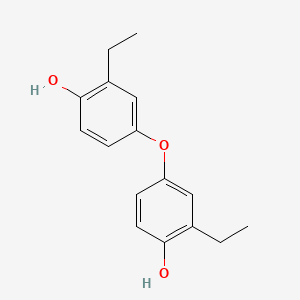
4,4'-Oxybis(2-ethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(2-ethylphenol) is an organic compound with the molecular formula C12H10O3. It is also known as Phenol, 4,4’-oxybis-. This compound is characterized by the presence of two phenol groups connected by an oxygen atom. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and as an additive in liquid crystal materials .
Métodos De Preparación
The synthesis of 4,4’-Oxybis(2-ethylphenol) can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-hydroxyphenol, which is then reacted with 2-ethylphenol in the presence of a catalyst to yield the desired compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
4,4’-Oxybis(2-ethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into corresponding hydroquinones using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols.
Aplicaciones Científicas De Investigación
4,4’-Oxybis(2-ethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed as an additive in liquid crystal materials, enhancing their properties for use in electronic displays
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis(2-ethylphenol) involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
4,4’-Oxybis(2-ethylphenol) can be compared with other similar compounds such as 4,4’-Oxybis(benzoic acid) and 1,1’-Oxybis(2,4-di-tert-butylbenzene). While these compounds share structural similarities, 4,4’-Oxybis(2-ethylphenol) is unique due to its specific phenol groups and the presence of ethyl substituents, which confer distinct chemical and physical properties .
Conclusion
4,4’-Oxybis(2-ethylphenol) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and materials.
Propiedades
Número CAS |
848242-74-0 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
2-ethyl-4-(3-ethyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C16H18O3/c1-3-11-9-13(5-7-15(11)17)19-14-6-8-16(18)12(4-2)10-14/h5-10,17-18H,3-4H2,1-2H3 |
Clave InChI |
AEMSUYNOLDIJHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)

![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
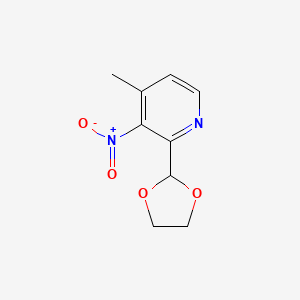
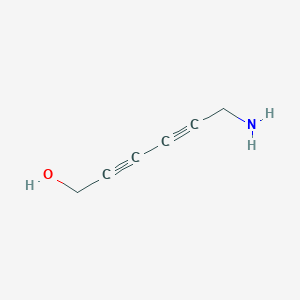
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
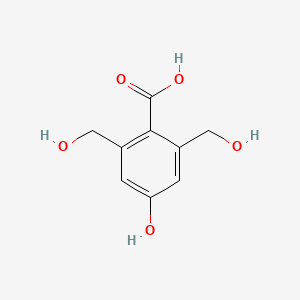

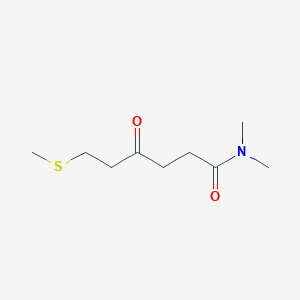
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
